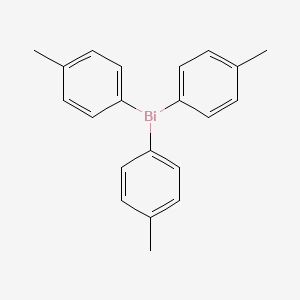

Tris(4-tolyl)bismutin

Übersicht

Beschreibung

It is characterized by its white crystalline solid appearance and has a melting point of 119°C . This compound is known for its applications in organic synthesis, particularly as a catalyst.

Wissenschaftliche Forschungsanwendungen

Tri-p-tolylbismuthine has several scientific research applications:

Chemistry: It is used as a catalyst in organic synthesis, particularly in hydrogenation reactions.

Biology: Organobismuth compounds, including tris(4-methylphenyl)bismuthine, are studied for their potential biological activities.

Medicine: Research is ongoing into the potential medicinal applications of organobismuth compounds.

Wirkmechanismus

Target of Action

Tri-p-tolylbismuthine, also known as Tris(4-methylphenyl)bismuthine or tris(4-methylphenyl)bismuthane, is primarily targeted towards the development of superconductors . The compound’s primary targets are the potassium ions and the carbon atoms in the methylphenyl groups .

Mode of Action

The mode of action of Tri-p-tolylbismuthine involves the transfer of an electron from the potassium ions (K 4s) to the carbon atoms in the methylphenyl groups (C 2p orbital) . This electron transfer results in both red and blue shifts of the Raman spectra .

Biochemical Pathways

The biochemical pathway affected by Tri-p-tolylbismuthine is the superconductivity pathway . The compound, when doped with potassium, exhibits type-II superconductivity at 3.6 K at ambient pressure . This superconductivity is a result of the electron transfer from the potassium ions to the carbon atoms in the methylphenyl groups .

Result of Action

The result of Tri-p-tolylbismuthine’s action is the exhibition of type-II superconductivity at 3.6 K at ambient pressure . This superconductivity is due to the electron transfer from the potassium ions to the carbon atoms in the methylphenyl groups .

Action Environment

The action of Tri-p-tolylbismuthine is influenced by environmental factors such as temperature and pressure . The compound exhibits type-II superconductivity at 3.6 K at ambient pressure . Therefore, changes in these environmental factors could potentially influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Tris(4-methylphenyl)bismuthine plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to affect the stability of immobilized enzymes such as trypsin, chymotrypsin, and penicillin G acylase when used in the presence of Tris buffer . The interactions between Tris(4-methylphenyl)bismuthine and these enzymes can lead to a reduction in enzyme stability, which is attributed to steric hindrances and the reduction of available glyoxyl groups during immobilization .

Cellular Effects

Tris(4-methylphenyl)bismuthine has notable effects on various cell types and cellular processes. It has been shown to induce cytotoxicity in cancer cell lines by inhibiting human glyoxalase I, leading to the accumulation of methylglyoxal and subsequent cell death . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for cancer therapy .

Molecular Mechanism

The molecular mechanism of action of Tris(4-methylphenyl)bismuthine involves its interaction with biomolecules, leading to enzyme inhibition and changes in gene expression. It binds to human glyoxalase I, inhibiting its activity and causing the accumulation of methylglyoxal, which induces cytotoxic effects in cancer cells . Additionally, Tris(4-methylphenyl)bismuthine can act as a catalyst in organic synthesis, facilitating reactions such as the hydrogenation of benzophenone .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tris(4-methylphenyl)bismuthine can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the stability of immobilized enzymes decreases in the presence of Tris buffer, with the reduction in enzyme stability being more pronounced at higher concentrations of Tris . This suggests that the temporal effects of Tris(4-methylphenyl)bismuthine are influenced by its interaction with other compounds and environmental conditions.

Dosage Effects in Animal Models

The effects of Tris(4-methylphenyl)bismuthine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and cytotoxicity in cancer cells. At higher doses, it can cause toxic or adverse effects, including potential toxicity to normal cells and tissues . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of Tris(4-methylphenyl)bismuthine.

Metabolic Pathways

Tris(4-methylphenyl)bismuthine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, it has been shown to interact with glyoxalase I, leading to the accumulation of methylglyoxal and affecting cellular metabolism . The degradation pathway of Tris buffer in bacteria also highlights the potential metabolic interactions of Tris(4-methylphenyl)bismuthine .

Transport and Distribution

The transport and distribution of Tris(4-methylphenyl)bismuthine within cells and tissues are influenced by its interactions with transporters and binding proteins. Studies have shown that it can be transported and localized within specific cellular compartments, affecting its accumulation and activity . Understanding the transport mechanisms is crucial for determining the bioavailability and efficacy of Tris(4-methylphenyl)bismuthine.

Subcellular Localization

Tris(4-methylphenyl)bismuthine exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of Tris(4-methylphenyl)bismuthine is essential for understanding its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

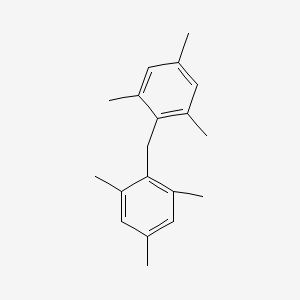

Tri-p-tolylbismuthine can be synthesized through various methods. One common synthetic route involves the reaction of bismuth trichloride with 4-methylphenylmagnesium bromide in the presence of a catalyst . The reaction conditions typically include an inert atmosphere and a solvent such as tetrahydrofuran (THF). Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Tri-p-tolylbismuthine undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form bismuth oxides.

Reduction: It can be reduced under specific conditions to yield bismuth metal.

Substitution: It participates in substitution reactions where the bismuth atom is replaced by other groups.

Coupling Reactions: It is used in arylation reactions, particularly in the formation of unsymmetrical diaryl selenides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic halides for substitution reactions. Major products formed from these reactions include bismuth oxides, bismuth metal, and various substituted bismuth compounds.

Vergleich Mit ähnlichen Verbindungen

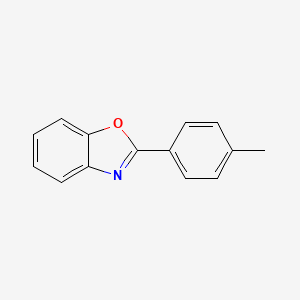

Tri-p-tolylbismuthine can be compared with other triarylbismuthines such as triphenylbismuthine and tris(4-chlorophenyl)bismuthine . These compounds share similar structures but differ in their reactivity and applications. For example, triphenylbismuthine is commonly used in phenylation reactions, while tris(4-chlorophenyl)bismuthine is used in chlorination reactions. The uniqueness of tris(4-methylphenyl)bismuthine lies in its specific reactivity and applications in organic synthesis.

Similar Compounds

- Triphenylbismuthine

- Tris(4-chlorophenyl)bismuthine

- Tris(4-fluorophenyl)bismuthine

Eigenschaften

IUPAC Name |

tris(4-methylphenyl)bismuthane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H7.Bi/c3*1-7-5-3-2-4-6-7;/h3*3-6H,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIECNHSGPKDTNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Bi](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Bi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20321123 | |

| Record name | Tris(4-methylphenyl)bismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20321123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5142-75-6 | |

| Record name | 5142-75-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(4-methylphenyl)bismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20321123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

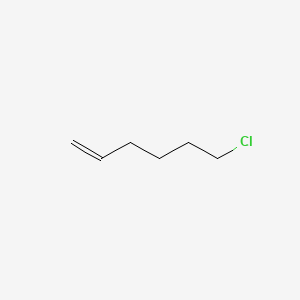

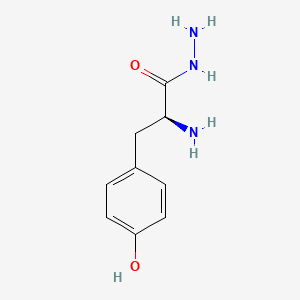

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Tri-p-tolylbismuthine special in the realm of materials science?

A1: Tri-p-tolylbismuthine has emerged as a point of interest due to its superconducting capabilities when doped with potassium. [, ]. This discovery stems from the exploration of benzene-based organic superconductors and bismuth-based functional materials. []

Q2: How does potassium doping induce superconductivity in Tri-p-tolylbismuthine?

A2: Research suggests that doping Tri-p-tolylbismuthine with potassium leads to the formation of a specific crystal structure. One identified phase exhibits a triclinic P1 structure with a 3:1 potassium to Tri-p-tolylbismuthine mole ratio. [] This structural change, facilitated by electron transfer from potassium's 4s orbital to the C 2p orbital of the organic molecule, is believed to be responsible for the emergence of superconductivity. [] Evidence for this electron transfer can be observed in the red and blue shifts in the compound's Raman spectra. []

Q3: What is known about the superconducting behavior of potassium-doped Tri-p-tolylbismuthine?

A3: Studies have revealed that potassium-doped Tri-p-tolylbismuthine exhibits Type-II superconductivity. [] Notably, different superconducting critical temperatures (Tc) have been observed. One consistent finding is a superconducting phase at 3.6 K under ambient pressure. [] Intriguingly, another superconducting phase at a higher Tc of 5.3 K has also been reported in one sample. [] The factors influencing the emergence of different superconducting phases and their respective Tc's are still under investigation.

Q4: How does the molecular structure of Tri-p-tolylbismuthine influence its crystal packing and potential applications?

A4: Tri-p-tolylbismuthine, composed of a central bismuth atom bonded to three p-tolyl (4-methylphenyl) groups, can form large, high-quality crystals through a physical vapor transport process. [] The presence of the methyl group on the phenyl rings plays a crucial role in intermolecular interactions, directly influencing the crystal packing. [] Notably, the Bi-Bi distances within the crystal structure can be finely tuned by modifying the position of the methyl group, as demonstrated by the variations observed in Tri-p-tolylbismuthine, Triphenylbismuth, and Tri-o-tolylbismuthine. [] This control over crystal structure and Bi-Bi distances is particularly significant as it can impact the material's potential topological properties, paving the way for applications in fields like organic topological insulators. []

Q5: What analytical techniques are crucial for studying Tri-p-tolylbismuthine?

A5: Understanding the properties and behavior of Tri-p-tolylbismuthine relies heavily on a combination of advanced analytical techniques. Single-crystal X-ray diffraction is paramount for determining the crystal structures and precise atomic arrangements within the material []. Raman spectroscopy provides valuable insights into the vibrational modes of the molecules and helps elucidate the effects of doping on the electronic structure []. Furthermore, electrical conductivity measurements are essential for characterizing the superconducting behavior of the potassium-doped compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)